Anti-Pseudomonal Activity: MIC90 Comparison
In a head-to-head study of 100 Gram-negative bloodstream isolates, cefoperazone demonstrated an MIC90 of 16 mg/L against Pseudomonas aeruginosa. While ceftazidime was 4-fold more potent with an MIC90 of 4 mg/L, cefoperazone was 4- to 16-fold more active than ceftriaxone and cefotaxime against this pathogen, highlighting its niche role among third-generation cephalosporins for empiric anti-pseudomonal coverage where ceftazidime is contraindicated or unavailable [1]. An earlier study further contextualized this by showing that at 16 mg/L, cefoperazone inhibited 94% of P. aeruginosa strains, comparable to ceftazidime's 95% inhibition, and significantly outperforming moxalactam (80%) and ceftizoxime (25%) (P < 0.001) [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | 16 mg/L (cefoperazone) |
| Comparator Or Baseline | ceftazidime (4 mg/L), ceftriaxone (>32 mg/L), cefotaxime (>32 mg/L) |
| Quantified Difference | 4-fold less active than ceftazidime; >4-fold more active than ceftriaxone/cefotaxime |
| Conditions | Broth microdilution; 100 sequential Gram-negative rod isolates from hospital-acquired bloodstream infections |
Why This Matters
For researchers designing anti-pseudomonal panels or clinicians selecting empiric therapy in settings where ceftazidime-resistant strains are a concern, cefoperazone offers a quantitatively distinct susceptibility profile that avoids the overly broad inactivity of earlier-generation cephalosporins.
- [1] Comparative activity of seven extended-spectrum cephalosporins against Gram-negative bacilli from blood cultures. J Antimicrob Chemother. 1985;16(2):183-189. doi: 10.1093/jac/16.2.183. View Source
- [2] Comparative in-vitro activity of ceftazidime (GR 20263) and other β-lactamase stable cephalosporins against pseudomonas. J Antimicrob Chemother. 1981;8(Suppl B):345-352. View Source
